N-Acetylcysteine (NAC) is a derivative of the naturally occurring amino acid L-cysteine. [] It is classified as a mucolytic agent and an antioxidant. [, ] In scientific research, NAC serves as a valuable tool for investigating oxidative stress, detoxification mechanisms, and various cellular processes. [, , , ]
Molecular Structure Analysis
The molecular structure of NAC has been investigated using computational methods like Density Functional Theory (DFT). [] Studies have revealed that NAC predominantly exists in a trans configuration regarding the carbonyl group of the acetyl group and the amino-hydrogen atom. []
Related Compounds
Cystine
Compound Description: Cystine is a sulfur-containing amino acid and the oxidized dimer form of cysteine. It plays a crucial role in protein structure and function. It is poorly soluble, and its accumulation can lead to the formation of cystine stones in the kidneys [].
Relevance: Cystine is directly related to N-Monoacetylcystine as it is the parent compound. N-Monoacetylcystine is a derivative of cystine, formed by the acetylation of one of its amino groups. The research discussed in [] indicates that cystine stones often contain calcium phosphate, influencing their solubility and treatment strategies.
N-Acetylcystine (NAC)
Compound Description: N-Acetylcystine (NAC) is a pharmaceutical drug and nutritional supplement. It is the N-acetyl derivative of the amino acid L-cysteine and a precursor to glutathione, a powerful antioxidant. NAC itself also has antioxidant properties and is used to treat acetaminophen (paracetamol) poisoning []. Research suggests that NAC may also have protective effects against lung injury, potentially by downregulating transforming growth factor beta-1 (TGF-β1) expression and inflammatory responses in lung tissue [].
Cysteic Acid
Relevance: Like N-Monoacetylcystine, cysteic acid is a sulfur-containing amino acid related to cysteine. The research paper [] highlights elevated levels of cysteic acid, alongside N-Monoacetylcystine, in the plasma of uremic patients. This suggests a potential link between these compounds in the context of uremia.
Homocysteic Acid
Relevance: Though not structurally related to N-Monoacetylcystine, homocysteic acid is a sulfur-containing amino acid noted to be elevated in the plasma of uremic patients, along with N-Monoacetylcystine []. This co-occurrence suggests a potential interplay between these compounds in the context of uremia.
Taurine
Relevance: While not directly derived from cystine like N-Monoacetylcystine, taurine is another sulfur-containing amino acid found at elevated levels in uremic patients []. This finding suggests a potential connection between sulfur-containing amino acid metabolism and uremia.
Cystathionine
Relevance: Although not a direct derivative of cysteine like N-Monoacetylcystine, cystathionine is an important molecule in the cysteine biosynthesis pathway. The fact that cystathionine is also elevated in the plasma of uremic patients, as is N-Monoacetylcystine, may point towards a broader dysregulation of sulfur-containing amino acid metabolism in uremia [].
Methionine
Relevance: Although not directly related to N-Monoacetylcystine structurally, methionine is relevant as it serves as a precursor to cysteine in the body. Interestingly, while N-Monoacetylcystine and other cysteine-related compounds are elevated in uremic patients, methionine levels remain within the normal range []. This observation suggests a potential imbalance in the metabolic conversion of methionine to cysteine in uremia.
α-Mercapto-propionyl-glycine
Relevance: While not structurally related to N-Monoacetylcystine, α-Mercapto-propionyl-glycine is mentioned for its similar effectiveness in dissolving cystine stones in vitro []. This suggests that both compounds might share a mechanism of action related to their thiol groups.
Source and Classification
N-Monoacetylcystine is derived from cysteine, an amino acid that plays a crucial role in protein synthesis and acts as a precursor to glutathione, an important antioxidant in the body. The compound is classified under thiol compounds due to the presence of a sulfhydryl group (-SH) in its structure. It is often synthesized through the acylation of cysteine using acetic anhydride or other acylating agents.
Synthesis Analysis
The synthesis of N-monoacetylcystine can be achieved through several methods:
Acylation Reaction: The most common method involves reacting cysteine with acetic anhydride. The process typically requires adjusting the pH of the reaction mixture to between 9 and 12 and conducting the reaction at temperatures ranging from 40 to 60 °C for about 20 to 60 minutes. This method yields N-acetylcysteine with high efficiency and purity.
Alternative Methods: Other synthesis routes include one-pot reactions that simplify the process by combining multiple steps into a single reaction phase. For instance, recent studies have explored using solvents like acetone and diethyl ether for recrystallization to enhance yield and purity.
Technical Parameters: Key parameters that influence synthesis include temperature control (preferably below 20 °C to prevent decomposition), reaction time, and the stoichiometry of reactants. The use of ammonium salts or alkali metal salts can also facilitate the process while preventing racemization of L-cysteine.
Chemical Reactions Analysis
N-Monoacetylcystine participates in several chemical reactions:
Reduction Reactions: It can undergo reduction to regenerate cysteine or further derivatives.
Disulfide Bond Formation: Under oxidative conditions, it can form disulfide bonds with other thiol compounds, which is significant in protein folding and stability.
Reactions with Reactive Oxygen Species: The thiol group can react with free radicals, contributing to its antioxidant properties.
These reactions are critical in biological systems where N-monoacetylcystine acts as a reducing agent and protects cells from oxidative stress.
Mechanism of Action
The therapeutic effects of N-monoacetylcystine are primarily attributed to its ability to replenish intracellular levels of glutathione. It acts through several mechanisms:
Antioxidant Activity: By donating electrons, it neutralizes free radicals and reactive oxygen species.
Mucolytic Action: It breaks disulfide bonds in mucus glycoproteins, reducing mucus viscosity and facilitating clearance from the respiratory tract.
Detoxification: In cases of acetaminophen overdose, it serves as a precursor for glutathione synthesis, helping detoxify harmful metabolites.
Physical and Chemical Properties Analysis
N-Monoacetylcystine exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 163.19 g/mol.
Solubility: Highly soluble in water due to its ionic nature.
Melting Point: Typically around 105 °C.
Stability: Sensitive to heat and light; should be stored in a cool, dark place.
These properties influence its formulation in pharmaceutical preparations and its stability during storage.
Applications
N-Monoacetylcystine has diverse applications across various fields:
Pharmaceuticals: Widely used as a mucolytic agent in respiratory therapies for conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Antioxidant Supplementation: Utilized for its antioxidant properties in dietary supplements aimed at reducing oxidative stress.
Acetaminophen Overdose Treatment: Approved by regulatory agencies for treating acetaminophen toxicity due to its ability to restore glutathione levels.
Research Applications: Investigated for potential roles in neuroprotection, cardiovascular health, and metabolic disorders.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nimolinone is presented in EENL. Analysis of the compounds in the EENL by mass spectrometry suggests the presence of nimbolide, 2',3'-dehydrosalannol, 6-desacetyl nimbinene, and nimolinone. Antiproliferative activity of nimbolide and 2',3'-dehydrosalannol in HUVECs. EENL by regulating the genes involved in cellular development and cell death functions could control cell proliferation, attenuate the stimulatory effects of VEGF, and exert antiangiogenic effects. EENL treatment could have a potential therapeutic role during cancer progression.
Nimesulide is an aromatic ether having phenyl and 2-methylsulfonamido-5-nitrophenyl as the two aryl groups. It has a role as a cyclooxygenase 2 inhibitor and a non-steroidal anti-inflammatory drug. It is a C-nitro compound, a sulfonamide and an aromatic ether. It is functionally related to a nitrobenzene. Nimesulide is a relatively COX-2 selective, non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its approved indications are the treatment of acute pain, the symptomatic treatment of osteoarthritis and primary dysmenorrhoea in adolescents and adults above 12 years old. Due to concerns about the risk of hepatotoxicity, nimesulide has been withdrawn from market in many countries. Nimesulide is a nonsteroidal antiinflammatory drug (NSAID) with relative specificity for COX-2 that is not available in the United States, but is used widely in other countries in the treatment of acute pain. Nimesulide has been linked to a low rate of transient serum enzyme elevations during therapy, but also to many instances of clinically apparent acute liver injury that can be severe and can result in acute liver failure, need for emergency liver transplantation and death. Nimesulide is a nonsteroidal arylsulfonamide with anti-inflammatory properties. Nimesulide inhibits the cyclooxygenase-mediated conversion of arachidonic acid to pro-inflammatory prostaglandins. Modestly selective for COX-2, this agent binds to the enzyme, thereby inactivating it. Nimesulide may inhibit some carcinogenic COX-2-related carcinogenic effects on xenobiotic metabolism, apoptosis, immune surveillance and angiogenesis (overexpressed COX-2 in tumor epithelial cells enhances production of vascular growth factors and the formation of capillary-like networks). (NCI04)
Nimodipine is a dihydropyridine that is 1,4-dihydropyridine which is substituted by methyl groups at positions 2 and 6, a (2-methoxyethoxy)carbonyl group at position 3, a m-nitrophenyl group at position 4, and an isopropoxycarbonyl group at position 5. An L-type calcium channel blocker, it acts particularly on cerebral circulation, and is used both orally and intravenously for the prevention and treatment of subarachnoid hemorrhage from ruptured intracranial aneurysm. It has a role as an antihypertensive agent, a calcium channel blocker, a vasodilator agent and a cardiovascular drug. It is a dihydropyridine, a C-nitro compound, a diester, a member of dicarboxylic acids and O-substituted derivatives, a 2-methoxyethyl ester and an isopropyl ester. Nimodipine is a 1,4-dihydropyridine calcium channel blocker. It acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation. By inhibiting the influx of calcium in smooth muscle cells, nimodipine prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction. Compared to other calcium channel blocking agents, nimodipine exhibits greater effects on cerebral circulation than on peripheral circulation. Nimodipine is used to as an adjunct to improve the neurologic outcome following subarachnoid hemorrhage from ruptured intracranial aneurysm. Nimodipine is a Dihydropyridine Calcium Channel Blocker. The mechanism of action of nimodipine is as a Calcium Channel Antagonist. Nimodipine is a second generation calcium channel blocker used in the treatment of cerebral vasospasm after subarachnoid hemorrhage. Nimodipine is not widely used and has not been implicated in causing clinically apparent acute liver injury. Nimodipine is a dihydropyridine derivative and an analogue of the calcium channel blocker nifedipine, with antihypertensive activity. Nimodipine inhibits the transmembrane influx of calcium ions in response to depolarization in smooth muscle cells, thereby inhibiting vascular smooth muscle contraction and inducing vasodilatation. Nimodipine has a greater effect on cerebral arteries than on peripheral smooth muscle cells and myocardial cells, probably because this agent can cross the blood brain barrier due to its lipophilic nature. Furthermore, this agent also inhibits the drug efflux pump P-glycoprotein, which is overexpressed in some multi-drug resistant tumors, and may improve the efficacy of some antineoplastic agents. Nimodipine can cause developmental toxicity according to state or federal government labeling requirements. A calcium channel blockader with preferential cerebrovascular activity. It has marked cerebrovascular dilating effects and lowers blood pressure.
Nimorazole is a member of imidazoles and a C-nitro compound. Nimorazole has been used in trials studying the treatment of Hypoxia, Radiotherapy, Hypoxic Modification, Gene Profile, Gene Signature, and Head and Neck Squamous Cell Carcinoma, among others. Nimorazole is a water soluble, 5-nitroimidazole compound with antibacterial and potential radiosensitizing activity. As an oxygen mimetic, nimorazole induces free radical formation and is able to sensitize hypoxic cells to the cytotoxic effects of ionizing radiation. This prevents DNA repair and thus enhances damage to DNA strands; eventually, leading to tumor cell death. Nimorazole is less active but also less toxic than the 2-nitroimidazole compounds, misonidazole and etanidazole. An antitrichomonal agent which is effective either topically or orally and whose urinary metabolites are also trichomonicidal.
Nimustine is an organochlorine compound that is urea in which the two hydrogens on one of the amino groups are replaced by nitroso and 2-chloroethyl groups and one hydrogen from the other amino group is replaced by a 4-amino-2-methylpyrimidin-5-ylmethyl] group. An antineoplastic agent especially effective against malignant brain tumors. It has a role as an alkylating agent and an antineoplastic agent. It is an organochlorine compound, an aminopyrimidine and a member of N-nitrosoureas. It is a conjugate base of a nimustine(1+). Nimustine has been used in trials studying the treatment of Glioblastoma. Nimustine is a nitrosourea with antineoplastic activity. Nimustine alkylates and crosslinks DNA, thereby causing DNA fragmentation, inhibition of protein synthesis, and cell death. (NCI05) Antineoplastic agent especially effective against malignant brain tumors. The resistance which brain tumor cells acquire to the initial effectiveness of this drug can be partially overcome by the simultaneous use of membrane-modifying agents such as reserpine, calcium antagonists such as nicardipine or verapamil, or the calmodulin inhibitor, trifluoperazine. The drug has also been used in combination with other antineoplastic agents or with radiotherapy for the treatment of various neoplasms.